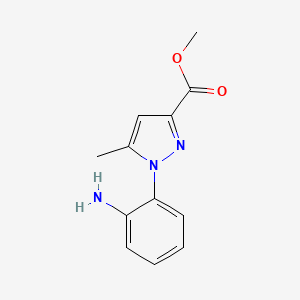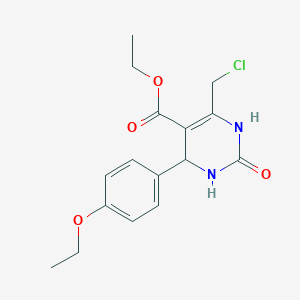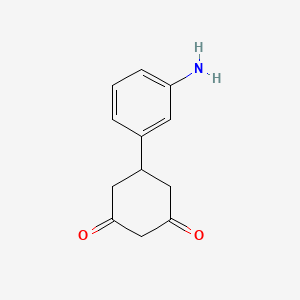![molecular formula C11H10N4OS B1393265 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1283109-16-9](/img/structure/B1393265.png)
5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s known for its broad range of chemical and biological properties, and it’s used as a basic core in many natural products such as histidine, purine, histamine, and DNA-based structures . Oxadiazole is another organic compound that contains an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole shows both acidic and basic properties due to its amphoteric nature . It’s highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds containing 1,3,4-oxadiazole, like 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These compounds show promise due to their potential in combating various microbial infections (Tien et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition ability on mild steel in acidic environments. These studies highlight the protective layer formation and mixed-type behavior of these inhibitors, beneficial for industrial applications (Ammal et al., 2018).
Structural and Spectral Studies
NMR Study of Derivatives : An NMR study of a novel derivative of 1,3,4-oxadiazole containing benzimidazole moiety offers insights into the structural aspects of these compounds, important for understanding their chemical properties and potential applications (Li Ying-jun, 2012).
Spectral Analysis of Derivatives : The spectral analysis of 1,3,4-oxadiazole derivatives bearing 1H-benzimidazole provides valuable data for chemical characterization, which is crucial for their application in various scientific fields (Khalid et al., 2016).
Biological Activity
Antibacterial and Antifungal Activities : The synthesis and evaluation of new oxadiazolylbenzodioxane derivatives, which include structures similar to this compound, demonstrate their potent antibacterial activities, highlighting their potential use in medical research (Avagyan et al., 2020).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Certain benzimidazole derivatives containing 1,3,4-oxadiazole have been found to possess significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These properties are crucial for their application in pharmaceuticals and health-related research (Menteşe et al., 2015).
Anticancer Evaluation : The synthesis and characterization of benzimidazole derivatives bearing 1,3,4-oxadiazoles have shown promising results in anticancer evaluations. Their potential as therapeutic agents in cancer treatment is an area of active research (Salahuddin et al., 2014).
In vitro Anticancer Screening : The multistep synthesis of benzimidazole derivatives with 1,3,4-oxadiazole motifs has been linked to significant in vitro anticancer activities, indicating their potential in cancer therapeutics (Varshney et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It contains abenzimidazole moiety , which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Biochemical Pathways
For example, some benzimidazole derivatives have been shown to inhibit protein kinases, enzymes that play key roles in signal transduction pathways .
Pharmacokinetics
The benzimidazole moiety is known to be a part of many bioactive heterocyclic compounds that have diverse biological and clinical applications .
Result of Action
Biochemische Analyse
Biochemical Properties
5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in apoptosis, leading to increased cell survival under stress conditions . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies have indicated that the compound undergoes gradual degradation, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds . Additionally, it influences metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Eigenschaften
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c17-11-15-14-10(16-11)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H,12,13)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFZWYRZCCKVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)

![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

